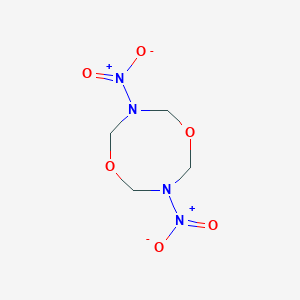
3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane is a chemical compound known for its unique structure and properties It belongs to the class of nitro compounds and is characterized by the presence of nitro groups attached to a cyclic structure containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane typically involves the reaction of nitramide with formaldehyde. The reaction is carried out in an aqueous medium in the presence of sulfuric acid at temperatures ranging from 20°C to 80°C. The reaction yields an oily substance, which is further treated with potassium hydroxide to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Higher oxidation state products such as nitroso compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Medicine: Explored for its potential biological activity and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including oxidation and reduction reactions. The pathways involved depend on the specific conditions and reagents used in the reactions .
Comparación Con Compuestos Similares
5,7-Dinitro-5,7-diaza-1,3-dioxabicyclo[330]octan-2-one: Another nitro compound with a similar cyclic structure.
1,5-Diaza-3,7-diphosphacyclooctanes: Compounds with similar cyclic structures but containing phosphorus atoms.
Uniqueness: 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane is unique due to its specific arrangement of nitro groups and the presence of both oxygen and nitrogen atoms in the ring structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
300402-76-0 |
|---|---|
Fórmula molecular |
C4H8N4O6 |
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
3,7-dinitro-1,5,3,7-dioxadiazocane |
InChI |
InChI=1S/C4H8N4O6/c9-7(10)5-1-13-3-6(8(11)12)4-14-2-5/h1-4H2 |
Clave InChI |
BXIBXCOPLKMELR-UHFFFAOYSA-N |
SMILES canónico |
C1N(COCN(CO1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


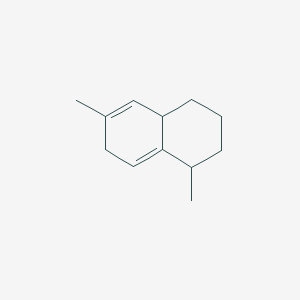
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
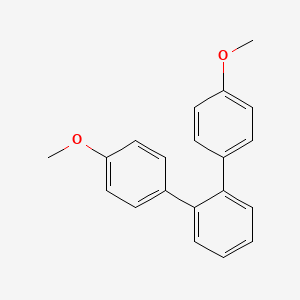
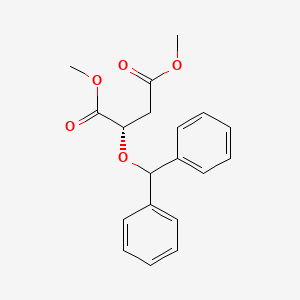
![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
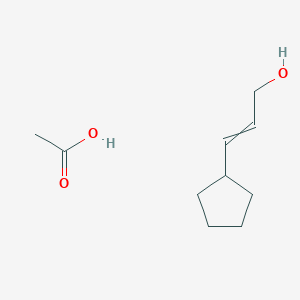

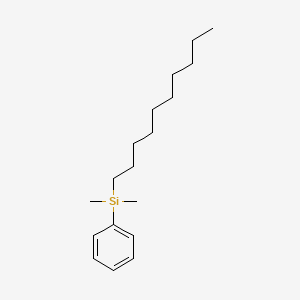
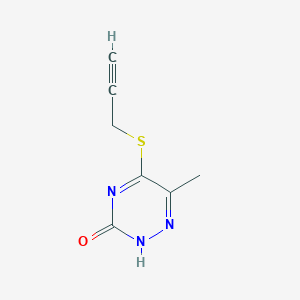
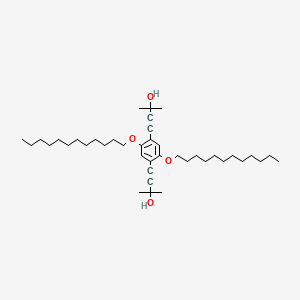
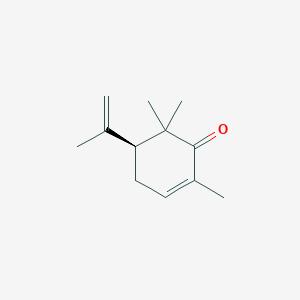
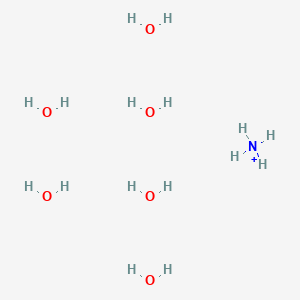
![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
